molecular formula C7H8N2O B177300 2-Amino-4,5-dimethylfuran-3-carbonitrile CAS No. 5117-88-4

2-Amino-4,5-dimethylfuran-3-carbonitrile

Cat. No. B177300
Key on ui cas rn: 5117-88-4
M. Wt: 136.15 g/mol
InChI Key: ACHDPRAJHGRGDC-UHFFFAOYSA-N
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Patent
US07384952B2

Procedure details

To a solution of malononitrile (28.2 g) in methanol (30 mL) is added a suspension of acetoin (25 g) in methanol (30 mL) and thereto is added dropwise diethylamine (11 mL) under ice-cooling (internal temp.: 10° C.). The mixture is stirred at room temperature for 3 hours. The reaction mixture is poured into ice water (300 mL) and the precipitated crystals are collected by filtration to give 2-amino-4,5-dimethyl-3-furonitrile (28.91 g, yield; 75%) as colorless crystals.
Quantity
28.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
11 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](#[N:5])[CH2:2][C:3]#[N:4].[OH:6][CH:7]([CH3:11])[C:8](=O)[CH3:9].C(NCC)C>CO>[NH2:4][C:3]1[O:6][C:7]([CH3:11])=[C:8]([CH3:9])[C:2]=1[C:1]#[N:5]

Inputs

Step One
Name
Quantity
28.2 g
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
OC(C(C)=O)C
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
11 mL
Type
reactant
Smiles
C(C)NCC
Step Four
Name
ice water
Quantity
300 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitated crystals are collected by filtration

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC=1OC(=C(C1C#N)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 28.91 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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